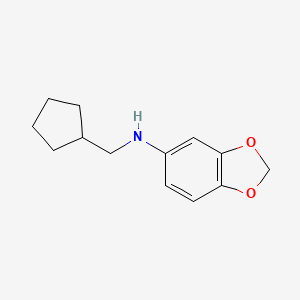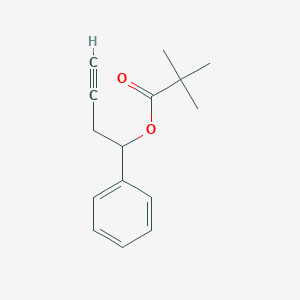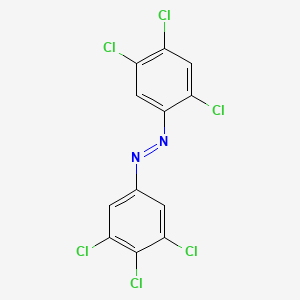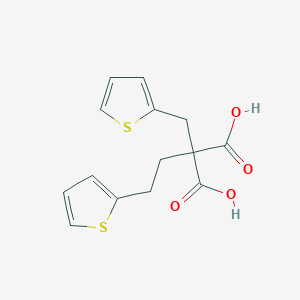
Microcarbonin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a secondary metabolite produced by the cyanobacterium Microcystis sp. strain MB-K, which was isolated from the freshwater Lake Kinneret in Israel . This compound has garnered interest due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Microcarbonin A involves the coupling of a decyl chain and a nona-1,3-diynyl chain to a benzene-1,3-diol core. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing resorcinol derivatives typically involve Friedel-Crafts alkylation or acylation reactions, followed by further functionalization steps.
Industrial Production Methods
Industrial production methods for this compound have not been well-established, likely due to its relatively recent discovery and specialized nature. The production of such compounds on an industrial scale would typically require optimization of microbial fermentation processes or chemical synthesis routes to achieve high yields and purity.
化学反応の分析
Types of Reactions
Microcarbonin A, like other resorcinol derivatives, can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Reduction of the diynyl chain or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: As a model compound for studying the reactivity of resorcinol derivatives and their synthetic applications.
Medicine: Potential antimicrobial and anticancer properties, although more research is needed to fully understand its therapeutic potential.
Industry: Possible applications in the development of new materials or bioactive compounds.
作用機序
The exact mechanism of action of Microcarbonin A is not fully understood. it is believed to exert its effects through interactions with cellular membranes and proteins, potentially disrupting cellular processes and signaling pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Microcarbonin A can be compared to other resorcinol derivatives and cyanobacterial metabolites:
Dialkylresorcinols: Such as 2-n-hexyl-5-n-propylresorcinol, which have similar structural features and biological activities.
Microcystins: Another class of cyanobacterial toxins with different structures but similar ecological roles.
Alkylresorcinols: Including monoalkylresorcinols and dialkylresorcinols, which share the resorcinol core but differ in the length and saturation of their alkyl chains.
This compound stands out due to its unique diynyl chain, which may confer distinct chemical and biological properties compared to other resorcinol derivatives.
特性
CAS番号 |
925236-23-3 |
|---|---|
分子式 |
C25H36O2 |
分子量 |
368.6 g/mol |
IUPAC名 |
2-decyl-5-nona-1,3-diynylbenzene-1,3-diol |
InChI |
InChI=1S/C25H36O2/c1-3-5-7-9-11-13-15-17-19-23-24(26)20-22(21-25(23)27)18-16-14-12-10-8-6-4-2/h20-21,26-27H,3-11,13,15,17,19H2,1-2H3 |
InChIキー |
SIKKSDHUYNQRBH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=C(C=C(C=C1O)C#CC#CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14178781.png)

![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)

![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178806.png)
![2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide](/img/structure/B14178809.png)
![6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime (9CI)](/img/structure/B14178820.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-](/img/structure/B14178829.png)

![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)
![Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14178859.png)
